ASN007
Description
Overview of Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation in Cancer
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the RAS/RAF/MEK/ERK cascade, is a highly conserved cellular network that governs critical cellular processes such as cell development, differentiation, proliferation, and apoptosis jcpres.comeditverse.commdpi.commdpi.com. Aberrant activation of this pathway is frequently observed in various cancers due to genetic and epigenetic alterations, rendering it a significant driver of tumorigenesis jcpres.comeditverse.commdpi.commdpi.comnih.govnih.govimrpress.com. Oncogenic mutations in key components like RAS and RAF lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell division and tumor progression editverse.commdpi.commdpi.comimrpress.com. For instance, mutations in RAS genes are implicated in over 30% of all human cancers, while RAF mutations are particularly frequent in melanoma editverse.commdpi.commdpi.com. This dysregulation contributes significantly to the emergence of diverse stages of carcinogenesis, including metastasis, angiogenesis, invasion, and resistance to treatment jcpres.comimrpress.com.
Significance of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) as a Therapeutic Target in RAS/RAF-Driven Cancers
Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) are the downstream effectors of the RAS/RAF/MEK signaling cascade, playing a pivotal role in transmitting signals from the cell surface to the nucleus imrpress.comacs.orgresearchgate.netcancer.gov. Their hyperactivation, often resulting from mutations in upstream RAS, RAF, or MEK, is prevalent in a wide range of tumors, making ERK1/2 crucial therapeutic targets mdpi.comnih.govimrpress.comacs.orgresearchgate.netcancer.govacs.orgbioscientifica.com. Direct inhibition of activated ERK1/2 is considered a promising strategy for treating various tumor types with MAPK pathway alterations researchgate.netcancer.govbioscientifica.com. This approach is particularly significant in cancers driven by RAS or BRAF mutations, where resistance to RAF and MEK inhibitors can emerge due to pathway reactivation acs.orgresearchgate.netacs.orgbioscientifica.com. ERK inhibitors offer a potential alternative treatment for patients who have progressed on RAF and/or MEK inhibitor treatments acs.org. Furthermore, selective ERK1/2 inhibitors may help minimize toxicity while enhancing antitumor activity springermedizin.de.
Academic Rationale for Investigating Selective ERK1/2 Inhibitors like ASN007
The academic rationale for investigating selective ERK1/2 inhibitors like this compound stems from the persistent challenges in effectively treating RAS/RAF-driven cancers and overcoming acquired resistance to existing therapies. While BRAF and MEK inhibitors have shown clinical promise in certain contexts, resistance often develops, necessitating novel therapeutic strategies editverse.comacs.orgresearchgate.netacs.orgbioscientifica.com. Direct inhibition of ERK1/2, positioned at the nexus of the MAPK pathway, offers a compelling approach to circumvent these resistance mechanisms and provide valuable therapeutic options acs.orgresearchgate.netacs.orgbiorxiv.org.
This compound is an orally bioavailable, potent, and selective inhibitor of ERK1/2, designed to potently inhibit the RAS/RAF/MEK/ERK signaling pathway nih.govnih.govbiospace.comaacrjournals.orgbiospace.com. Its preclinical studies have demonstrated strong antiproliferative activity in tumors harboring mutations in BRAF and RAS (KRAS, NRAS, and HRAS) nih.govnih.govbiospace.comaacrjournals.org. Notably, this compound has shown activity in BRAF V600E mutant melanoma tumor models that are resistant to established BRAF and MEK inhibitors nih.govnih.govbiospace.comaacrjournals.org. The compound exhibits a long target residence time, contributing to its potent activity in preclinical models even with intermittent dosing schedules springermedizin.debiospace.comaacrjournals.orgbiospace.com. This robust preclinical profile provides a strong academic rationale for evaluating this compound as a single agent or in combination with other targeted therapies in cancer patients, especially those with RAS/RAF-driven tumors nih.govnih.gov.
Detailed Research Findings
Preclinical investigations into this compound have elucidated its mechanism of action and demonstrated its efficacy across various cancer models. This compound functions by specifically binding to and inhibiting the serine/threonine-protein kinase activities of both ERK1 and ERK2. This action prevents the phosphorylation of ERK1/2 substrates and the subsequent activation of MAPK/ERK-mediated signal transduction pathways, ultimately inhibiting ERK-dependent proliferation and survival of tumor cells nih.gov.
Selectivity and Target Inhibition: this compound exhibits high selectivity for ERK1 and ERK2, with preferential activity against RAS- and RAF-mutant tumors nih.govozmosi.com. Kinase profiling revealed that this compound inhibits ERK1 and ERK2 with IC₅₀ values in the 1-2 nM range aacrjournals.org. While highly selective for ERK1/2, it also shows inhibition of a limited number of kinases belonging to the CMGC and CAMK kinase subfamilies nih.gov. Treatment with this compound leads to a dose-dependent decrease in the phosphorylation levels of ERK1/2 protein targets, such as RSK-1 and FRA-1, as confirmed in cell lines like HT-29, a colorectal cancer cell line with a BRAF V600E mutation nih.gov.
Antiproliferative Activity in Cancer Models: this compound demonstrates broad antiproliferative activity in both solid tumors and lymphoma, with particular sensitivity observed in RAS and BRAF mutant cancers nih.govnih.gov. Its efficacy has been evaluated in a panel of patient-derived xenograft (PDX) colorectal cancer mouse models.
| Colorectal Cancer PDX Model Characteristics | Number of Models | Tumor Growth Inhibition (≥30%) with this compound |
|---|---|---|
| KRAS Mutations (G12C, G12D, G12S, G12V, G13D) | 17 | 16/17 (94.1%) nih.gov |
| BRAFV600E Mutation | 11 | Not specified, but overall high efficacy nih.gov |
| Wild-type BRAF and KRAS | 13 | Not specified, but overall high efficacy nih.gov |
| Total Models Evaluated | 41 | 33/41 (80.5%) nih.gov |
Overcoming Resistance and Combination Therapy: A significant finding in preclinical studies is this compound's ability to overcome resistance to existing targeted therapies. It has demonstrated activity in BRAF V600E mutant melanoma models that are resistant to BRAF and MEK inhibitors nih.govnih.govbiospace.comaacrjournals.org. Furthermore, this compound has been shown to effectively overcome acquired resistance to EGFR inhibitors in non-small cell lung cancer (NSCLC) by impeding tumor cell growth and cell cycle progression in resistant cells springermedizin.deozmosi.com. Combination treatment with this compound and EGFR TKIs significantly decreased the survival of resistant cells and enhanced apoptosis induction, providing a preclinical rationale for such combinations in EGFR-mutated NSCLC patients springermedizin.de. Additionally, enhanced antitumor activity has been observed both in vitro and in vivo when this compound is combined with phosphatidylinositol 3-kinase (PI3K) inhibitors, suggesting a mechanistic basis for dual inhibition of the RAS/MAPK and PI3K survival pathways nih.govnih.gov.
| Preclinical Activity Highlights of this compound | Observation | Relevance |
|---|---|---|
| Potent and selective ERK1/2 inhibition (IC₅₀ 1-2 nM) aacrjournals.org | Direct inhibition of ERK1/2 kinases. | High specificity for target. |
| Long target residence time (550 min) aacrjournals.org | Sustained inhibition of ERK1/2. | Potential for intermittent dosing. |
| Strong antiproliferative activity in RAS and BRAF mutant cancers nih.govnih.gov | Effective in common oncogene-driven tumors. | Broad applicability in MAPK-driven malignancies. |
| Activity in BRAFV600E mutant melanoma resistant to BRAF and MEK inhibitors nih.govnih.gov | Overcomes acquired resistance mechanisms. | Addresses a critical unmet need. |
| Overcomes acquired resistance to EGFR inhibitors in NSCLC springermedizin.deozmosi.com | Broadens therapeutic potential beyond BRAF/RAS. | Suggests utility in other resistance settings. |
| Enhanced antitumor activity with PI3K inhibitors nih.govnih.gov | Synergistic effects with dual pathway inhibition. | Supports rational combination strategies. |
| Activity with intermittent and daily dosing schedules biospace.comaacrjournals.org | Flexibility in administration. | Potential for improved tolerability. |
These preclinical data collectively provide a strong foundation for the continued investigation of this compound as a therapeutic agent in oncology, particularly for cancers characterized by dysregulated RAS/RAF/MEK/ERK signaling and those that have developed resistance to upstream inhibitors nih.govnih.gov.
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASN007; ASN-007; ASN 007; |
Origin of Product |
United States |
Molecular Target Identification and Validation of Asn007
Identification of Primary Kinase Targets for ASN007
To elucidate the primary molecular targets of this compound, researchers have employed a combination of extensive kinome-wide screening and specific biochemical assays. These studies have been pivotal in defining the compound's potency and selectivity.
Kinome-Wide Profiling and Biochemical Kinase Inhibition Assays of this compound
Initial characterization of this compound involved a comprehensive screening against a large panel of kinases to map its interaction landscape across the human kinome. In a primary kinome screening assay that included 335 serine/threonine, tyrosine, and protein lipid kinases, this compound demonstrated a notable and selective inhibition of Extracellular signal-Regulated Kinase 1 (ERK1) and Extracellular signal-Regulated Kinase 2 (ERK2) at a concentration of 1.0 μM nih.govresearchgate.net.
Further biochemical kinase inhibition assays were conducted to quantify the potency of this compound against its primary targets. These cell-free assays revealed that this compound is a potent inhibitor of both ERK1 and ERK2, with a half-maximal inhibitory concentration (IC50) of 2 nM for both kinases nih.govaacrjournals.orgselleckchem.comresearchgate.net. This high potency indicates a strong inhibitory activity at the biochemical level. This compound acts as a reversible and ATP-competitive inhibitor of ERK1/2 kinases nih.gov.
Table 1: Biochemical Inhibition of Primary Kinase Targets by this compound
| Kinase Target | IC50 (nM) | Assay Type |
|---|---|---|
| ERK1 | 2 | Cell-free biochemical assay |
| ERK2 | 2 | Cell-free biochemical assay |
Analysis of this compound Selectivity for ERK1 and ERK2 over Other Kinases
Following the initial kinome-wide screen, further investigations were performed to confirm the selectivity of this compound. IC50 values were determined for the top 22 kinases that showed greater than 75% inhibition at a 1 μM concentration of this compound nih.govresearchgate.net. This analysis confirmed the high selectivity of this compound for ERK1 and ERK2. While it showed potent inhibition of ERK1 and ERK2, it also displayed some inhibitory activity against a small number of kinases within the CMGC and CAMK kinase subfamilies nih.govresearchgate.net.
The selectivity of this compound is a critical attribute, as off-target kinase inhibition can lead to unintended cellular effects and potential toxicities. The focused activity of this compound on ERK1 and ERK2 suggests a specific mechanism of action, which is a desirable characteristic for a targeted therapeutic agent.
Table 2: Selectivity Profile of this compound Against a Panel of Kinases
| Kinase | IC50 (nM) |
|---|---|
| ERK1 | 2 |
| ERK2 | 2 |
| JNK1 | 29 |
| JNK2 | 52 |
| JNK3 | 33 |
| p38α | 224 |
| p38β | 132 |
| p38δ | 21 |
| p38γ | 10 |
| MNK1 | 10 |
| MKNK2 | 14 |
| MSK1 | 21 |
| MSK2 | 13 |
| RSK1 | 12 |
| RSK2 | 13 |
| RSK3 | 14 |
| RSK4 | 14 |
| CAMK1D | 12 |
| CAMK1G | 10 |
| CAMK2A | 13 |
| CAMK2B | 12 |
| CAMK2D | 13 |
| CAMK2G | 13 |
This table is a representative list of kinases and their IC50 values for this compound, highlighting its selectivity for ERK1/2.
Cellular Target Engagement Studies of this compound
While biochemical assays are crucial for determining the direct inhibitory activity of a compound, it is equally important to demonstrate that the compound can engage its target within the complex environment of a living cell.
Application of Cellular Thermal Shift Assays (CETSA) for Direct Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement in a cellular setting. This technique relies on the principle that the binding of a ligand to its target protein can increase the thermal stability of the protein. At present, there is no publicly available scientific literature that specifically describes the use of CETSA to demonstrate the direct binding of this compound to ERK1 or ERK2 in cells.
Confirmation of Target Occupancy in Preclinical Cellular Models
Although direct biophysical evidence from CETSA is not available, target engagement of this compound in preclinical cellular models has been convincingly demonstrated through the assessment of downstream signaling events. The activity of ERK1 and ERK2 kinases leads to the phosphorylation of numerous substrate proteins. Therefore, a reduction in the phosphorylation of these substrates serves as a reliable indicator of target inhibition within the cell.
In multiple preclinical studies, treatment with this compound has been shown to cause a dose-dependent decrease in the phosphorylation of well-established ERK1/2 targets, such as Ribosomal S6 Kinase-1 (RSK-1) and FRA-1 nih.gov. For instance, in the HT-29 colorectal cancer cell line, which harbors a BRAFV600E mutation, this compound treatment led to a significant reduction in the phosphorylation of RSK-1 nih.gov. This inhibition of downstream substrate phosphorylation confirms that this compound effectively engages and inhibits ERK1 and ERK2 in a cellular context, leading to a functional blockade of the signaling pathway nih.gov. Furthermore, the inhibition of ERK1/2 targets such as MSK1 and RSK1 was observed to be rapid, occurring as early as 15 minutes after treatment, and durable, lasting for at least 72 hours in mantle cell lymphoma and melanoma cell lines nih.gov.
These findings from downstream effector analysis provide strong evidence for the cellular target occupancy of this compound and its ability to modulate the ERK signaling pathway in preclinical models.
Elucidation of the Molecular and Cellular Mechanism of Action of Asn007
Inhibition of ERK1/2 Phosphorylation and Downstream Signaling Cascades by ASN007
This compound functions as a potent and selective inhibitor of ERK1 and ERK2 kinases. In cell-free biochemical assays, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 2 nM against both ERK1 and ERK2, indicating its high potency. nih.govaacrjournals.orgaacrjournals.org Mechanistically, this compound is a reversible and ATP-competitive inhibitor of ERK1/2 kinases. nih.gov Notably, it exhibits a slower dissociation rate (longer target residence time) compared to other ERK inhibitors. aacrjournals.orgaacrjournals.org By specifically binding to and inhibiting the serine/threonine-protein kinase activities of ERK1 and ERK2, this compound effectively prevents the phosphorylation of ERK1/2 substrates and the subsequent activation of the mitogen-activated protein kinase (MAPK)/ERK-mediated signal transduction pathways. cancer.govnih.gov This inhibition ultimately leads to the suppression of ERK-dependent tumor cell proliferation and survival. cancer.gov
Table 1: this compound Kinase Inhibition Potency
| Kinase | IC50 (nM) | Assay Type | Reference |
| ERK1 | 2 | Cell-free | nih.govaacrjournals.orgaacrjournals.org |
| ERK2 | 2 | Cell-free | nih.govaacrjournals.orgaacrjournals.org |
Modulation of ERK1/2 Substrates (e.g., RSK1, FRA1, Elk1) Phosphorylation
This compound treatment leads to a dose-dependent decrease in the phosphorylation levels of key ERK1/2 protein targets, such as RSK-1 (p90RSK) and FRA-1 (Fos-related antigen 1). nih.govaacrjournals.orgnih.gov This effect has been observed in various cell lines, including the human colon cancer HT-29 cell line, which harbors a BRAFV600E mutation. nih.gov The inhibitory effect on RSK-1 phosphorylation was further confirmed through enzyme-linked immunosorbent assays (ELISA). nih.gov
The inhibition of ERK1/2 targets, including MSK1 and RSK1, occurs rapidly, within 15 minutes of this compound treatment, and is sustained for at least 72 hours, as demonstrated in time-dependent analyses in mantle cell lymphoma (JeKo-1) and melanoma (A375) cell lines. nih.gov In the context of EGFR tyrosine kinase inhibitor (TKI)-resistant non-small cell lung cancer (NSCLC) cells, this compound significantly decreased FRA1 phosphorylation and protein expression in a time-dependent manner. nih.govspringermedizin.de This suggests that FRA1 acts as a prominent mediator for ERK signaling in these resistant models. nih.gov While phosphorylation of RSK was also inhibited by this compound, FRA1 protein expression was found to be more abundant than RSK1 in these specific resistant cell lines. nih.gov this compound has also been shown to inhibit the phosphorylation of Elk1 in various cell lines with low nanomolar IC50 values. aacrjournals.orgresearchgate.net
Effects on Key Signaling Nodes in RAS/RAF/MEK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, commonly known as the RAS/RAF/MEK/ERK pathway, is a crucial regulator of various physiological cellular functions, including cell proliferation and survival. nih.govcancer.gov This pathway is frequently hyperactivated in numerous tumor types due to genetic alterations in upstream components such as RAS, RAF, and MEK. aacrjournals.orgcancer.govoncotarget.commdpi.com
Targeting ERK1/2, the downstream kinases in this cascade, represents a promising therapeutic strategy for a broad spectrum of cancers, particularly those driven by RAS mutations. aacrjournals.orgaacrjournals.orgresearchgate.net Moreover, ERK1/2 inhibition offers a potential approach to overcome acquired resistance to MEK and BRAF inhibitors. aacrjournals.orgaacrjournals.orgresearchgate.net this compound demonstrates preferential activity against cancers harboring mutations in BRAF, KRAS, NRAS, and HRAS. nih.govaacrjournals.orgnih.govaacrjournals.org Studies have shown that this compound exhibits superior efficacy when compared to other ERK1/2 inhibitors, such as ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994), in cancer cell lines with BRAF or RAS mutations. nih.gov Additionally, the antiproliferative activity of this compound can be enhanced when combined with the PI3K inhibitor copanlisib (B1663552), attributed to the dual inhibition of the RAS/MAPK and PI3K survival pathways. nih.govnih.gov
Impact of this compound on Cellular Processes in Preclinical Models
Preclinical investigations have consistently shown that this compound possesses strong antiproliferative activity across various cancer models. nih.govnih.gov
Regulation of Cell Proliferation and Viability in Diverse Cancer Cell Lines
This compound demonstrates potent antiproliferative activity in an extensive panel of solid tumor and lymphoma cell lines. nih.govaacrjournals.org Its activity is notably selective for cancer cell lines that are dependent on the MAPK pathway, showing no significant impact on the growth of cell lines harboring mutations solely within the PI3K pathway or receptor tyrosine kinases. aacrjournals.org
This compound has exhibited robust activity across a panel of 96 KRAS mutant cell lines, effectively inhibiting proliferation irrespective of the specific KRAS subtype mutations, including G12C, G12D, G12V, G13D, Q61K, Q61L, Q61H, and Q61R. nih.govaacrjournals.org In a panel of 41 patient-derived xenograft (PDX) colorectal cancer mouse models, treatment with this compound resulted in at least 30% tumor growth inhibition in 33 of 41 models (80%). nih.gov this compound proved highly effective in tumors with KRAS mutations, achieving tumor growth inhibition in 16 out of 17 models. nih.gov Furthermore, it induced tumor regression below baseline tumor volumes in two BRAFV600E mutant models. nih.gov In EGFR TKI-resistant NSCLC cells, this compound significantly inhibited cell proliferation. nih.gov
Table 2: this compound Efficacy in Cancer Models
| Model Type | Mutation Status | Observed Effect | Reference |
| Solid Tumor & Lymphoma Cell Lines | Various | Potent antiproliferative activity | nih.govaacrjournals.org |
| HT-29 (Colorectal Cancer) | BRAFV600E | Dose-dependent decrease in p-RSK1, p-FRA1 | nih.gov |
| JeKo-1 (Mantle Cell Lymphoma), A375 (Melanoma) | - | Sustained inhibition of p-RSK1, p-MSK1 (≥72h) | nih.gov |
| KRAS Mutant Cell Lines (96 panel) | KRAS (various subtypes) | Strong activity across all subtypes | nih.govaacrjournals.org |
| Colorectal Cancer PDX Models (41 models) | KRAS, BRAFV600E, WT | ≥30% Tumor Growth Inhibition in 80% of models | nih.gov |
| KRAS Mutant Tumors (PDX) | KRAS | Highly effective tumor growth inhibition (16/17) | nih.gov |
| BRAFV600E Mutant Tumors (PDX) | BRAFV600E | Induced tumor regression | nih.gov |
| EGFR TKI-Resistant NSCLC Cells | NRAS Q61H, HRAS G13R, MAP2K1 K57E | Inhibited cell proliferation, induced apoptosis | nih.govspringermedizin.de |
Induction of Apoptosis and Programmed Cell Death Mechanisms
This compound has been shown to induce apoptotic cell death. Evidence for this includes the observation of cleaved PARP (Poly-ADP ribose polymerase), a hallmark of apoptosis, which was more pronounced in EGFR TKI-resistant cells treated with this compound compared to parental cells. nih.govspringermedizin.de
Apoptosis is a highly regulated form of programmed cell death essential for normal cellular turnover, development, and the removal of damaged cells. wikipedia.orgaging-us.comnih.gov It is characterized by distinct morphological changes such as cell shrinkage, nuclear fragmentation, chromatin condensation, and DNA fragmentation. wikipedia.org The process can be initiated through two primary pathways: the intrinsic pathway, triggered by intracellular stress signals, and the extrinsic pathway, activated by extracellular ligands binding to cell-surface death receptors. wikipedia.orgaging-us.comnih.govscielo.org Both pathways converge to activate a family of proteases known as caspases, which are central to the execution of apoptosis. wikipedia.orgaging-us.comscielo.org The ability of this compound to induce apoptosis is directly linked to its inhibitory effects on ERK signaling, contributing to its antitumor efficacy. nih.govspringermedizin.de
Effects on Cell Cycle Progression and Arrest (e.g., G0-G1 phase)
A significant component of this compound's antiproliferative activity stems from its ability to induce a time-dependent cell cycle arrest, primarily in the G0/G1 phase. nih.gov This G0/G1 phase arrest is a common mechanism by which cancer cell proliferation is inhibited. nih.govplos.orgbiomolther.orgmdpi.com
The induction of cell cycle arrest by this compound is mediated, in part, through its regulation of FRA1. nih.govspringermedizin.de In line with FRA1 inhibition, this compound treatment leads to a decrease in the expression of several cell-cycle-related proteins, including FoxM1, Aurora A, PLK1, Cyclin D1, and Cyclin B1, observed in EGFR TKI-resistant cells. nih.govspringermedizin.de Flow cytometry analyses have confirmed that treatment with 500 nM this compound for 24 hours results in cell cycle arrest at the G0/G1 phase in various EGFR TKI-resistant NSCLC cell lines, such as PC9/ER, PC9/OR, and H1975/OR. nih.govspringermedizin.de
Table 3: Cell Cycle Regulatory Proteins Affected by this compound
| Protein Class | Protein Name | Effect of this compound Treatment | Reference |
| Transcription Factor | FoxM1 | Decreased expression | nih.govspringermedizin.de |
| Kinase | Aurora A | Decreased expression | nih.govspringermedizin.de |
| Kinase | PLK1 | Decreased expression | nih.govspringermedizin.de |
| Cyclin | Cyclin D1 | Decreased expression | nih.govspringermedizin.de |
| Cyclin | Cyclin B1 | Decreased expression | nih.govspringermedizin.de |
Modulation of Mitosis-Related Protein Expression by this compound
This compound significantly modulates the expression and phosphorylation of proteins crucial for cell division. A notable effect is the inhibition of FOS-related antigen 1 (FRA1) phosphorylation researchgate.netresearchgate.net. FRA1, encoded by the FOSL1 gene, is a component of the AP-1 complex and its activity is largely regulated by the mitogen-activated protein kinases signaling pathway, influencing biological functions such as tumor proliferation researchgate.net.
Furthermore, treatment with this compound leads to a measurable decrease in the expression of several key cell-cycle-related proteins. These include FoxM1, Aurora A, PLK1, Cyclin D1, and Cyclin B1 nih.govspringermedizin.de. The reduction in the expression of these proteins is directly associated with the compound's inhibitory effects on the ERK pathway. Consequently, this compound treatment induces cell cycle arrest, specifically at the G0/G1 phase, in various EGFR tyrosine kinase inhibitor (TKI)-resistant non-small cell lung cancer (NSCLC) cell lines, such as PC9/ER, PC9/OR, and H1975/OR nih.govspringermedizin.de.
Table 1: Modulation of Mitosis-Related Protein Expression by this compound (500 nM, 24h treatment)
| Protein Name | Effect of this compound Treatment | Role in Cell Cycle/Mitosis | Source |
| FRA1 | Phosphorylation inhibited | Regulates cell proliferation, part of AP-1 complex | researchgate.netresearchgate.net |
| FoxM1 | Decreased expression | Cell cycle progression, mitosis | nih.govspringermedizin.de |
| Aurora A | Decreased expression | Mitotic spindle formation, chromosome segregation | nih.govspringermedizin.de |
| PLK1 | Decreased expression | Mitotic entry, spindle assembly, cytokinesis | nih.govspringermedizin.de |
| Cyclin D1 | Decreased expression | G1/S phase transition | nih.govspringermedizin.de |
| Cyclin B1 | Decreased expression | G2/M phase transition | nih.govspringermedizin.de |
Genomic and Transcriptomic Responses to this compound Treatment
Understanding the genomic and transcriptomic responses to therapeutic agents like this compound is crucial for elucidating their full molecular impact and identifying potential biomarkers of response or resistance. The inhibition of the ERK pathway by this compound is expected to induce significant changes at the transcriptional level, as the MAPK/ERK pathway plays a central role in regulating gene expression programs that control cell proliferation, differentiation, and survival nih.govnih.gov.
Gene expression profiling serves as a powerful tool to identify global transcriptional changes induced by drug treatment mdpi.comnih.govpeerj.com. While specific comprehensive gene expression profiling data for this compound across a broad spectrum of genes were not detailed in the provided information, the compound's mechanism of action inherently leads to relevant transcriptional changes. As an ERK1/2 inhibitor, this compound achieves a durable blockade of ERK target phosphorylation nih.gov, which directly impacts the transcription of genes downstream of the ERK pathway.
A direct consequence of this compound's action observed at the protein expression level, which implies underlying transcriptional regulation, is the decreased expression of cell-cycle-related proteins such as FoxM1, Aurora A, PLK1, Cyclin D1, and Cyclin B1 nih.govspringermedizin.de. These proteins are critical for cell cycle progression and mitosis, and their reduced expression represents significant transcriptional changes induced by this compound treatment. Further genomic and transcriptomic studies are indicated to fully characterize the activity of this compound, particularly in models with wild-type KRAS or BRAF genes where sensitivity has also been observed nih.gov. The analysis of transcriptional signatures is a key method for assessing the suppression of the RAS/MAPK pathway by ERK inhibitors researchgate.net.
Phosphoproteomics is an advanced analytical approach used to systematically identify and quantify protein phosphorylation events within cells, providing critical insights into dynamic signaling pathway alterations researchgate.netnih.govbiorxiv.org. Given that this compound functions by inhibiting the phosphorylation of ERK1/2 kinases and their substrates, phosphoproteomic analysis is highly relevant to understanding its mechanism of action and the resulting pathway alterations.
Direct phosphoproteomic evidence of this compound's impact includes the observed inhibition of FRA1 phosphorylation and p90RSK phosphorylation nih.govresearchgate.netresearchgate.net. These are direct downstream targets of ERK, and their altered phosphorylation states confirm the compound's engagement with the MAPK signaling pathway. By preventing the phosphorylation of ERK1/2 substrates, this compound directly modulates the activity of numerous proteins involved in various cellular processes regulated by the ERK pathway nih.govnih.gov. Therefore, phosphoproteomic analysis can reveal the comprehensive landscape of altered signaling pathways in response to this compound treatment.
Preclinical Efficacy and Pharmacodynamics of Asn007 in Disease Models
Preclinical Pharmacodynamic Biomarker Evaluation
Pharmacodynamic (PD) biomarker evaluation is crucial for understanding the mechanism of action of a therapeutic agent and for identifying markers that correlate with its antitumor activity. Preclinical studies with ASN007 have extensively assessed its ability to modulate key downstream targets of the ERK pathway.
Modulation of Target Phosphorylation In Vivo (e.g., RSK, MSK)
This compound functions by selectively inhibiting ERK1/2 kinases nih.govmims.com. This inhibition leads to a dose-dependent reduction in the phosphorylation levels of critical ERK1/2 protein targets, including Ribosomal S6 Kinase (RSK) and Mitogen- and Stress-Activated Protein Kinase (MSK) nih.govguidetopharmacology.org.
Studies in the HT-29 colorectal cancer cell line, which harbors a BRAFV600E mutation, showed that this compound effectively decreased the phosphorylation of RSK-1 and FOS-related antigen 1 (FRA-1) nih.govguidetopharmacology.org. The inhibitory effect on RSK-1 phosphorylation was further corroborated through enzyme-linked immunosorbent assays (ELISA) nih.govguidetopharmacology.org. Time-dependent analyses in mantle cell lymphoma (JeKo-1) and melanoma (A375) cell lines revealed that the inhibition of ERK1/2 targets MSK1 and RSK1 by this compound was rapid, occurring as early as 15 minutes post-treatment, and was sustained for at least 72 hours nih.govguidetopharmacology.org.
In in vivo pharmacodynamic assays using xenograft models, this compound consistently demonstrated a reduction in the phosphorylation of ERK1/2 target proteins, including RSK and MSK nih.gov. Furthermore, in models of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)-resistant non-small cell lung cancer (NSCLC), this compound treatment led to a time-dependent decrease in FRA1 phosphorylation and protein expression. While RSK phosphorylation was also inhibited, FRA1 appeared to be a more prominent mediator for ERK signaling in these specific resistant cell contexts citeab.comlarvol.com.
Combination therapy involving this compound and the phosphatidylinositol 3-kinase (PI3K) inhibitor Copanlisib (B1663552) resulted in a more pronounced suppression of MSK and ribosomal protein S6 (rS6) phosphorylation compared to either agent administered alone, both in vitro and in three distinct xenograft models nih.gov.
Table 1: Modulation of Key ERK Downstream Targets by this compound
| Target Protein | Effect of this compound on Phosphorylation | Cell/Model System | Duration of Effect | Reference |
| RSK-1 | Dose-dependent decrease | HT-29 (colorectal cancer) | Not specified (dose-dependent) | nih.govguidetopharmacology.org |
| RSK1 | Inhibition | JeKo-1 (mantle cell lymphoma), A375 (melanoma) | As early as 15 min, lasting ≥ 72 h | nih.govguidetopharmacology.org |
| RSK | Decreased phosphorylation | In vivo xenograft models | Not specified | nih.gov |
| FRA-1 | Dose-dependent decrease | HT-29 (colorectal cancer) | Not specified (dose-dependent) | nih.govguidetopharmacology.org |
| FRA1 | Decreased phosphorylation and protein expression | EGFR TKI-resistant NSCLC cells | Time-dependent | citeab.comlarvol.com |
| MSK1 | Inhibition | JeKo-1 (mantle cell lymphoma), A375 (melanoma) | As early as 15 min, lasting ≥ 72 h | nih.govguidetopharmacology.org |
| MSK | Decreased phosphorylation | In vivo xenograft models | Not specified | nih.gov |
| MSK | Suppressed (with Copanlisib) | In vitro, 3 xenograft models | Not specified | nih.gov |
| rS6 | Suppressed (with Copanlisib) | In vitro, 3 xenograft models | Not specified | nih.gov |
Correlation of Pharmacodynamic Markers with Antitumor Activity in Models
The observed modulation of ERK pathway biomarkers by this compound directly correlates with its robust antitumor activity in various preclinical models. This compound exhibited potent antiproliferative activity in cancer cell lines harboring mutations in BRAF and RAS (KRAS, NRAS, and HRAS), with this activity being linked to a sustained blockade of ERK target phosphorylation nih.govmims.com.
In a panel of four human tumor xenograft mouse models with KRAS or NRAS mutations (HCT116 colorectal adenocarcinoma, Panc-1 pancreatic adenocarcinoma, MIA PaCa-2 pancreatic adenocarcinoma, and SK-N-AS neuroblastoma), this compound demonstrated strong antitumor efficacy, without inducing body weight loss nih.gov. Similarly, significant tumor growth inhibition was observed in the MINO mantle cell lymphoma model, which carries an NRASG13D mutation nih.gov. In these models, the reduction in tumor growth was accompanied by a decrease in the phosphorylation of ERK1/2 target proteins, including RSK and MSK, underscoring the direct link between pharmacodynamic inhibition and therapeutic outcome nih.gov.
Further supporting this correlation, this compound treatment resulted in at least 30% tumor growth inhibition in 33 out of 41 (80%) patient-derived xenograft (PDX) colorectal cancer mouse models. This panel included tumors with various KRAS mutations (e.g., G12C, G12D, G12S, G12V, G13D) and BRAFV600E mutations. This compound proved highly effective in KRAS-mutated tumors, showing tumor growth inhibition in 16 of 17 models, irrespective of the specific KRAS subtype mutation nih.gov.
In models of EGFR TKI-resistant NSCLC, this compound alone significantly reduced tumor growth, and its combination with Erlotinib completely inhibited tumor growth in PC9/ER xenografts citeab.comlarvol.com. This antitumor effect was consistent with the inhibition of FRA1 phosphorylation and FoxM1 expression citeab.comlarvol.com. Moreover, the combination therapy of Erlotinib and this compound synergistically inhibited cell proliferation, as evidenced by Ki-67 expression, further reinforcing the correlation between target modulation and therapeutic efficacy larvol.com. The antiproliferative effects of this compound were primarily attributed to the induction of a time-dependent cell-cycle arrest in the G0/G1 phase guidetopharmacology.orglarvol.com.
Table 2: Correlation of Pharmacodynamic Markers with Antitumor Activity
| Disease Model / Mutation | Antitumor Activity | Key Pharmacodynamic Markers Correlated | Reference |
| KRAS/NRAS-mutant human tumor xenografts (HCT116, Panc-1, MIA PaCa-2, SK-N-AS) | Strong antitumor efficacy, tumor growth inhibition | Decreased p-RSK, p-MSK | nih.gov |
| MINO (mantle cell lymphoma, NRASG13D) | Strong tumor growth inhibition | Decreased p-RSK, p-MSK | nih.gov |
| BRAF/RAS-mutant cell lines | Strong antiproliferative activity | Durable blockade of ERK target phosphorylation | nih.govmims.com |
| Colorectal cancer PDX models (KRAS, BRAFV600E) | ≥ 30% tumor growth inhibition in 80% of models | Not explicitly detailed, but implied by mechanism | nih.gov |
| EGFR TKI-resistant NSCLC xenografts (PC9/ER) | Significant decrease in tumor growth (single agent); complete inhibition (with Erlotinib) | Inhibition of FRA1 phosphorylation, FoxM1 expression, cell cycle arrest (G0/G1), decreased Ki-67 (with Erlotinib) | guidetopharmacology.orgciteab.comlarvol.com |
Mechanisms of Resistance to Asn007 in Preclinical Settings
Investigation of Acquired Resistance Mechanisms to ASN007
Acquired resistance to anticancer drugs develops after initial sensitivity and subsequent exposure to the therapeutic agent. For ERK inhibitors like this compound, this often involves complex adaptations within the tumor cells and their signaling networks.
While this compound is primarily studied for its ability to overcome acquired resistance to other targeted therapies, particularly EGFR tyrosine kinase inhibitors (TKIs) and BRAF/MEK inhibitors, by targeting reactivated ERK signaling, direct molecular alterations conferring resistance to this compound itself are less extensively documented in the provided literature. nih.govnih.govmdpi.commdpi.comresearchgate.netspringermedizin.de However, general mechanisms of resistance to ERK inhibitors can include the development of secondary mutations within the ERK1 or ERK2 proteins themselves, which could diminish the inhibitor's binding affinity or efficacy. imrpress.com
This compound has demonstrated strong antiproliferative activity in tumors harboring mutations in the RAS/RAF pathway, including KRAS, NRAS, and HRAS, as well as MAP2K1. nih.govnih.govoncotarget.comresearchgate.net These mutations often lead to the constitutive activation of the ERK pathway, making these tumors particularly sensitive to ERK inhibition. For instance, in non-small cell lung cancer (NSCLC) models, acquired resistance to EGFR TKIs was associated with increased ERK activation, driven by specific genomic alterations such as NRAS Q61H, HRAS G13R, and MAP2K1 K57E. researchgate.net this compound effectively inhibited tumor cell growth and induced cell cycle arrest in these resistant cells. mdpi.comresearchgate.netspringermedizin.de
Table 1: Molecular Alterations Associated with ERK Pathway Activation in this compound-Sensitive Models (Overcoming Resistance to Other Therapies)
| Molecular Alteration | Associated Cancer Type(s) | Impact on ERK Pathway | Role in Resistance (to other therapies) | This compound Efficacy |
| BRAF mutations (e.g., V600E) | Melanoma, Colorectal Cancer | Constitutive activation | Common mechanism of acquired resistance to BRAF/MEK inhibitors | Strong antiproliferative activity, overcomes resistance nih.govnih.govresearchgate.net |
| KRAS mutations (e.g., G13D, G12D, G12C, A146T) | Colorectal Cancer, Pancreatic Cancer, NSCLC | Constitutive activation | Drives tumor growth and can confer resistance to other therapies nih.govresearchgate.net | Highly effective, strong tumor growth inhibition nih.govresearchgate.net |
| NRAS mutations (e.g., Q61H, G13D, Q61K) | NSCLC, Mantle Cell Lymphoma | Constitutive activation | Can confer resistance to EGFR TKIs researchgate.netresearchgate.net | Strong antiproliferative activity, overcomes resistance researchgate.netresearchgate.net |
| HRAS mutations (e.g., G13R) | NSCLC | Constitutive activation | Can confer resistance to EGFR TKIs researchgate.net | Strong antiproliferative activity, overcomes resistance researchgate.net |
| MAP2K1 K57E mutation | NSCLC | Constitutive activation | Can confer resistance to EGFR TKIs researchgate.net | Effective in overcoming resistance researchgate.net |
A prominent mechanism of acquired resistance to therapies targeting the RAS/RAF/MEK/ERK pathway is the reactivation of ERK signaling. This can occur through various upstream alterations that bypass the initial therapeutic blockade. nih.govmdpi.commdpi.comresearchgate.netspringermedizin.de For instance, in non-small cell lung cancer, acquired resistance to EGFR TKIs is frequently accompanied by increased activation of ERK. mdpi.commdpi.comresearchgate.netspringermedizin.de this compound, as a potent ERK1/2 inhibitor, is specifically designed to counteract this reactivation, thereby restoring sensitivity. mdpi.comresearchgate.netspringermedizin.de
Beyond direct ERK reactivation, compensatory pathway activation can also contribute to resistance. The crosstalk between the RAS/MAPK/ERK pathway and the PI3K signaling pathway has been reported to play a role in drug resistance. nih.gov Inhibition of MEK has been shown to activate PI3K, and conversely, PI3K inhibition can activate ERK. nih.gov Preclinical studies have demonstrated that combining this compound with a PI3K inhibitor, such as copanlisib (B1663552), enhances its antiproliferative activity both in vitro and in vivo, suggesting that dual inhibition of these survival pathways can overcome such compensatory mechanisms. nih.govnih.gov
This compound's mechanism of action involves inhibiting the phosphorylation of ERK1/2 substrates, such as FRA1 and RSK1. fortislife.comspringermedizin.denih.govnih.gov In some EGFR TKI-resistant NSCLC models, decreased FRA1 phosphorylation and protein expression were identified as a main mechanism of ERK inhibition by this compound, leading to cell cycle arrest and apoptosis. springermedizin.denih.gov This indicates that this compound can effectively counteract the pro-proliferative signals mediated by reactivated ERK.
Drug resistance can be mediated by changes in drug transport, specifically through the increased activity of efflux transporters or reduced activity of influx transporters, leading to decreased intracellular drug concentrations. qiagen.commdpi.comoaepublish.comnih.gov The ATP-binding cassette (ABC) superfamily of proteins, including P-glycoprotein (P-gp/ABCB1), multidrug resistance protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), are well-established efflux pumps that contribute to multidrug resistance in cancer cells by actively expelling chemotherapeutic agents. qiagen.comoaepublish.comnih.govmedtechbcn.comfrontiersin.orgfrontiersin.orgmdpi.comyoutube.commdpi.comoaepublish.com Conversely, solute-linked carrier (SLC) transporters facilitate drug influx. mdpi.commdpi.com
While these transporters are known to affect the efficacy of many tyrosine kinase inhibitors (TKIs), the provided research does not specifically detail the role of efflux or influx transporters in mediating resistance to this compound. General studies indicate that overexpression of ABC efflux transporters can lead to reduced intracellular drug accumulation and subsequent therapeutic failure for various anticancer agents. qiagen.comoaepublish.comnih.govfrontiersin.orgfrontiersin.orgmdpi.comyoutube.commdpi.comoaepublish.com Some TKIs themselves can act as substrates or inhibitors of these transporters, influencing their own cellular uptake and efflux, or that of other drugs. mdpi.commdpi.com However, specific preclinical data linking this compound's efficacy or resistance to the activity of these transporters is not available in the provided sources.
Preclinical Strategies to Overcome this compound Resistance
Preclinical research has largely focused on utilizing this compound to overcome existing resistance to other cancer therapies, particularly those targeting the MAPK pathway. However, insights from these studies also inform potential strategies to address or prevent resistance to this compound itself.
Combination Therapies with this compound in Resistant Preclinical Models
Combination therapies involving this compound have shown significant promise in preclinical models by targeting multiple pathways or different nodes within the same pathway, thereby overcoming acquired resistance.
Combination with EGFR TKIs in NSCLC: this compound has demonstrated efficacy in overcoming acquired resistance to EGFR TKIs (such as erlotinib, gefitinib, and afatinib) in NSCLC preclinical models. This combination significantly reduced the survival of resistant cells, enhanced the induction of apoptosis, and effectively inhibited the growth of erlotinib-resistant xenografts in vivo wikipedia.orginvivochem.comuni.lunih.gov. These findings provide a strong preclinical rationale for testing combinations of this compound and EGFR TKIs in EGFR-mutated NSCLC patients wikipedia.orginvivochem.comuni.lunih.gov.
The following table summarizes key findings from combination therapies involving this compound in EGFR TKI-resistant NSCLC models:
| Combination Therapy | Preclinical Model | Key Findings | Reference |
| This compound + Erlotinib | PC9/ER xenografts (erlotinib-resistant) | Significantly decreased tumor growth; complete inhibition of tumor growth in xenografts. | wikipedia.org |
| This compound + EGFR TKIs (general) | EGFR TKI-resistant NSCLC cells (in vitro) | Significantly decreased survival, enhanced apoptosis, impeded tumor cell growth and cell cycle. | wikipedia.orginvivochem.comuni.lunih.gov |
Combination with PI3K Inhibitors: To address potential bypass mechanisms, combination strategies involving this compound and inhibitors of parallel survival pathways have been explored. The PI3K inhibitor copanlisib has been shown to enhance the antiproliferative activity of this compound both in vitro and in vivo. This synergistic effect is attributed to the dual inhibition of the RAS/MAPK and PI3K survival pathways, suggesting a strategy to prevent or overcome resistance arising from PI3K pathway activation.
Activity in BRAF/MEK Inhibitor-Resistant Melanoma: this compound has demonstrated strong antitumor activity in BRAF mutant melanoma patient-derived xenograft (PDX) models that are resistant to BRAF and MEK inhibitors (e.g., dabrafenib (B601069) and vemurafenib). This suggests that this compound can be effective in settings where resistance to upstream MAPK pathway inhibitors has emerged, often due to sustained ERK activation.
Combination with MEK Inhibitors: In some preclinical contexts, the combination of this compound (an ERK inhibitor) with a MEK inhibitor like trametinib (B1684009) has shown efficacy in overcoming resistance linked to specific mutations, such as KRAS-G12V, and augmented ERK signaling. This approach targets different points within the same MAPK signaling cascade.
Development of Next-Generation Compounds to Circumvent Resistance
The available preclinical literature predominantly highlights this compound itself as a "next-generation" compound designed to circumvent resistance that arises from the reactivation of the ERK pathway following treatment with earlier-generation inhibitors (e.g., EGFR TKIs, BRAF/MEK inhibitors) wikipedia.orginvivochem.comuni.lunih.gov. Information regarding the development of compounds specifically designed to circumvent resistance to this compound is not explicitly detailed within the provided search results. However, the principles of combination therapy, particularly targeting parallel or compensatory pathways (like PI3K), represent a general strategy for overcoming resistance to targeted therapies, including ERK inhibitors. Other ERK inhibitors like ulixertinib (B1684335) (BVD-523) and LY3214996 are also in clinical development, indicating ongoing efforts to develop potent ERK pathway inhibitors invivochem.com.
Structural Activity Relationships Sar and Analog Development of Asn007
Identification of Key Pharmacophores and Structural Motifs Critical for ERK1/2 Inhibition
ASN007 functions as a reversible and ATP-competitive inhibitor of ERK1/2 kinases. nih.gov It binds to the ATP pocket of ERK1 and ERK2, preventing the phosphorylation of ERK1/2 substrates and the activation of the MAPK/ERK-mediated signal transduction pathways. acs.orgnih.govcancer.gov This inhibition leads to a dose-dependent decrease in the phosphorylation levels of ERK1/2 protein targets, such as RSK1, FRA1, and Elk1, in various cell lines. researchgate.netportico.orgmedchemexpress.comresearchgate.net
The imidazole (B134444) carboxamide scaffold served as a crucial starting point for the discovery and development of potent and selective ERK1/2 kinase inhibitors, including this compound. nih.gov While specific detailed pharmacophore models for this compound itself are not explicitly detailed in the provided search results, the general understanding of ERK1/2 inhibition suggests that key structural motifs enable the compound to effectively interact with the ATP binding site of the kinases. acs.orgacs.orgdoi.org
Systematic Modification of this compound Moieties and Their Impact on Activity
The systematic modification of this compound moieties was critical in optimizing its properties. This process involved evaluating parameters such as potency and selectivity for ERK kinase inhibition, as well as cellular and antiproliferative activities. nih.govresearchgate.net
This compound exhibits high potency, inhibiting both ERK1 and ERK2 with low single-digit nanomolar IC50 values (e.g., 2 nM). nih.govmedchemexpress.comprobechem.comozmosi.comabmole.com Kinome profiling assays demonstrate that this compound selectively inhibits ERK1/2 kinases within a broad panel of 335 purified kinases, showing significant activity against ERK1 and ERK2, with limited inhibition of other kinases, primarily those belonging to the CMGC and CAMK subfamilies. nih.govresearchgate.net This selectivity highlights the success of structural modifications in guiding the compound towards its intended targets while minimizing off-target effects. probechem.com
This compound also exhibits a slow dissociation rate, indicating a long target residence time, which contributes to its sustained activity. medkoo.combiospace.com
This compound demonstrates strong antiproliferative activity in cancer cell lines, particularly those harboring mutations in BRAF and RAS (including KRAS, NRAS, and HRAS), with a median IC50 of 37 nM (range, 13-100 nM). nih.govprobechem.comresearchgate.net In contrast, it shows minimal effect on cell lines without these mutations (IC50 > 10,000 nM), indicating a selective antiproliferative effect dependent on MAPK-pathway activation. medchemexpress.comprobechem.com
In cellular mechanistic assays, this compound inhibits the phosphorylation of ERK1/2 substrates such as RSK1, FRA1, and Elk1, which translates into its antiproliferative effects. portico.orgmedchemexpress.comresearchgate.net For instance, in A375 (BRAF V600E mutant) and Calu-6 (KRAS Q61K mutant) cell lines, this compound showed excellent cellular antiproliferative effects with GI50 values of 0.06 μM and 0.2 μM, respectively. acs.org The antiproliferative activity of this compound is primarily attributed to the induction of a time-dependent cell-cycle arrest in the G0/G1 phase. researchgate.net
This compound has demonstrated superior efficacy in cell lines with RAS/RAF mutations compared to other ERK1/2 inhibitors like ulixertinib (B1684335) (BVD-523) and ravoxertinib (B612210) (GDC-0994). nih.govdoi.orgresearchgate.net
Computational Approaches in this compound SAR Studies
Computational methods play a significant role in accelerating drug discovery and understanding ligand-target interactions. mdpi.com While the specific computational studies on this compound's SAR are not extensively detailed in the provided search results, general principles of these approaches are applicable.
Molecular docking simulations are foundational tools used to analyze the interactions of compounds, such as this compound, within the ATP binding sites of target kinases like ERK1 and ERK2. acs.orgmdpi.com These simulations provide insights into how a ligand occupies the binding pocket and forms interactions like hydrogen bonds with specific residues of the enzyme. acs.org
Molecular Dynamics (MD) simulations, employing accurate force fields, offer more realistic insights into a compound's behavior within a biological target by considering the dynamic nature of protein structures and ligand binding. mdpi.comdphg.deresearchgate.netbiorxiv.org MD simulations can reveal crucial dynamic features that govern ligand binding, including root-mean-square deviation (RMSD), solvent-accessible surface area (SASA), and hydrogen bond occupancy. mdpi.comresearchgate.net These simulations are valuable for understanding conformational changes and the stability of ligand-target complexes over time. dphg.debiorxiv.orgfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) modeling is an effective cheminformatics approach that explores the relationship between chemical structures and their biological activities using mathematical models. researchgate.netmdpi.com QSAR models enable the prediction of biological activity for new chemical compounds based on their structural and physicochemical features, playing a crucial role in identifying new drug candidates and optimizing lead compounds. researchgate.netmdpi.com
A validated QSAR model can be used for both prediction and interpretation. mdpi.com For prediction, descriptors from new compounds are input into the model to obtain a predicted response. mdpi.com These models can also identify which chemical properties contribute most significantly to the biological effects, providing valuable insights for future optimizations. researchgate.netmdpi.com The robustness and predictive ability of QSAR models are assessed through various validation parameters. researchgate.net
Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Asn007
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species
Preclinical investigations have indicated that ASN007 possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties across multiple animal species, contributing to its good pharmacokinetic profile nih.govmims.com. As an orally bioavailable compound, its pharmacokinetic studies have shown a dose-dependent increase in peak plasma concentration (Cmax) and area under the curve over 24 hours (AUC24) uni.lu. The elimination half-life (t1/2) has been observed to be between 10 and 15 hours, with moderate inter-subject variability (≤ 50%) uni.lu.
In Vitro Metabolic Stability and Cytochrome P450 (CYP) Enzyme Interactions
In vitro assessments of this compound have revealed a low propensity for drug-drug interactions related to metabolic enzymes. Specifically, this compound does not exhibit significant inhibition of cytochrome P450 (CYP) enzymes, suggesting a favorable metabolic stability profile and a low risk of CYP-mediated drug interactions nih.govciteab.comwikipedia.org. Metabolic stability, defined as the susceptibility of a chemical compound to biotransformation, is a crucial parameter in predicting in vivo pharmacokinetic behaviors such as bioavailability and half-life.
| Parameter | Value | Notes |
|---|---|---|
| ERK1/2 IC50 (Biochemical Assay) | 1-2 nM | Potent inhibition of ERK1 and ERK2 kinases guidetoimmunopharmacology.orguni.luciteab.com |
| Target Residence Time | 550 minutes | Slow dissociation rate, indicating prolonged target engagement uni.lu |
| CYP Enzyme Inhibition | Not significant | Low risk of drug-drug interactions nih.govciteab.comwikipedia.org |
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations in Preclinical Models
The integration of pharmacokinetic (PK) and pharmacodynamic (PD) studies for this compound has been crucial in understanding its dose-response relationship and confirming that its observed in vivo efficacy correlates with the modulation of its intended targets. Preclinical studies have demonstrated robust antitumor activity in various RAS-mutant xenograft and patient-derived xenograft (PDX) models, irrespective of the specific mutation subtype uni.lu. This activity has been observed with both daily and intermittent dosing regimens guidetopharmacology.orguni.lu.
Relationship Between this compound Exposure and Target Modulation In Vivo
In vivo, this compound effectively modulates its target pathways by inhibiting the phosphorylation of key ERK1/2 substrates. Studies have shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of ERK1/2 protein targets such as RSK1 and FRA1 in various cell lines, including the HT-29 colorectal cancer cell line (harboring a BRAF V600E mutation) guidetoimmunopharmacology.orgnih.govciteab.com. The inhibitory effect on ERK1/2 targets like MSK1 and RSK1 was rapid, observed within 15 minutes of treatment, and notably sustained for at least 72 hours in mantle cell lymphoma (JeKo-1) and melanoma (A375) cell lines. This sustained inhibition aligns with this compound's long target residence time and suggests effective and prolonged target engagement in vivo guidetopharmacology.orgguidetoimmunopharmacology.orguni.lu.
Correlation of PK/PD with Preclinical Antitumor Efficacy
The favorable pharmacokinetic profile of this compound directly correlates with its robust antitumor efficacy observed in preclinical models. In multiple BRAF and KRAS mutant xenograft models in mice, this compound demonstrated strong inhibition of tumor growth nih.gov. It was highly effective in human tumor xenograft mouse models harboring KRAS or NRAS mutations (e.g., HCT116, Panc-1, MIA PaCa-2, SK-N-AS), leading to significant antitumor efficacy without inducing body weight loss guidetoimmunopharmacology.org. Specifically, this compound was effective in 16 out of 17 tested KRAS-mutated models, regardless of the KRAS subtype guidetoimmunopharmacology.org. Furthermore, in two BRAF V600E mutant models, this compound induced tumor regression, even below baseline tumor volumes guidetoimmunopharmacology.org. Its efficacy extended to vemurafenib-sensitive and -resistant melanoma PDX models, demonstrating potential in overcoming acquired resistance mechanisms. The ability of this compound to achieve Cmax levels exceeding average IC50 values by more than 30-fold with once-weekly (QW) dosing, coupled with its observed strong activity under intermittent dosing, underscores the strong PK/PD correlation driving its preclinical antitumor effects guidetopharmacology.orgnih.govuni.lu. These findings provide a strong preclinical rationale for its evaluation in RAS/RAF-driven tumors guidetoimmunopharmacology.orgwikipedia.org.
| Preclinical PK/PD Observation | Finding | Implication for Efficacy |
|---|---|---|
| ERK1/2 Substrate Phosphorylation Inhibition | Dose-dependent decrease in p-RSK1, p-FRA1, p-Elk1 guidetoimmunopharmacology.orgnih.govciteab.com | Direct evidence of target engagement and pathway modulation in vivo. |
| Duration of Target Inhibition | Inhibition of MSK1 and RSK1 for ≥72 hours guidetoimmunopharmacology.org | Sustained pharmacodynamic effect supporting intermittent dosing and prolonged efficacy. |
| Antitumor Activity in RAS/BRAF Mutant Xenografts | Strong tumor growth inhibition and regression in multiple models (KRAS, NRAS, HRAS, BRAF V600E) guidetoimmunopharmacology.orgnih.gov | Direct correlation between PK profile and robust antitumor efficacy in relevant cancer models. |
| Cmax vs. IC50 (QW Dosing) | Cmax levels exceed average IC50 by >30-fold uni.lu | Sufficient drug exposure to achieve and maintain effective target inhibition in vivo. |
Strategic Academic Approaches and Future Research Directions for Asn007
Identification of Novel Predictive and Prognostic Biomarkers for ASN007 Response and Resistance in Preclinical Settings
The identification of robust biomarkers is crucial for predicting patient response and understanding mechanisms of resistance to this compound. Preclinical studies have already highlighted key genetic alterations that predict sensitivity to this compound.
Predictive Biomarkers: The presence of mutations within the RAS/RAF pathway, including BRAF, KRAS, NRAS, and HRAS, serves as a significant predictor for enhanced efficacy of this compound. nih.govnih.govaacrjournals.org this compound has demonstrated strong activity across various KRAS subtype mutations, such as G12C, G12D, G12V, and G13D, indicating broad applicability within this mutated subset. nih.govaacrjournals.org This preferential activity in BRAF and RAS mutant cancers suggests that these mutations could serve as selection biomarkers in clinical trials. nih.gov
Resistance Biomarkers and Mechanisms: Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) has been linked to increased activation of ERK signaling, suggesting that the ERK pathway is a mechanism of resistance in these contexts. springermedizin.denih.govselleckchem.comnih.govresearchgate.net Intriguingly, this compound has shown the ability to overcome resistance to BRAF and MEK inhibitors in BRAF V600E mutant melanoma models. nih.govnih.govresearchgate.netaacrjournals.org
A notable finding regarding this compound's mechanism of action in EGFR TKI-resistant NSCLC is the decreased expression of Fos-related antigen 1 (FRA1) phosphorylation and protein expression, which appears to be a primary mechanism of ERK inhibition by this compound in these cells. springermedizin.denih.govresearchgate.net This contrasts with other ERK inhibitors, such as ulixertinib (B1684335) and LY3214996, where ribosomal S6 kinase (RSK) is often the main downstream target in KRAS-driven tumors. springermedizin.denih.gov This differential targeting of downstream effectors like FRA1 versus RSK could potentially serve as a specific biomarker for this compound response or resistance. Furthermore, crosstalk between the RAS/MEK/ERK and PI3K signaling pathways has been reported as a mechanism contributing to resistance. nih.gov
Exploration of Novel Therapeutic Combinations with this compound in Preclinical Models
Preclinical investigations have provided a strong rationale for combining this compound with other therapeutic agents to enhance antitumor activity and overcome resistance.
Combination with PI3K Inhibitors: The combination of this compound with a phosphatidylinositol 3-kinase (PI3K) inhibitor, such as copanlisib (B1663552), has demonstrated enhanced antiproliferative activity both in vitro and in vivo. nih.govnih.govresearchgate.netresearchgate.net This synergistic effect is attributed to the dual inhibition of the RAS/MAPK and PI3K survival pathways. nih.govnih.gov This combination has shown efficacy across various tumor models, including breast, lung, and lymphoma cell-line-derived xenografts, as well as in patient-derived xenograft (PDX) models of mantle cell lymphoma (MCL). nih.gov Specifically, in a mantle cell lymphoma model (MINO cells) with an NRAS G13D mutation, the combination of this compound and copanlisib resulted in strong tumor growth inhibition, surpassing the efficacy of either agent alone. nih.govlarvol.comgenomenon.com
Combination with EGFR TKIs: this compound has shown promise in overcoming acquired resistance to EGFR TKIs in NSCLC. Combination treatment with this compound and EGFR TKIs, such as erlotinib, significantly reduced the survival of resistant cells, enhanced the induction of apoptosis, and effectively inhibited the growth of erlotinib-resistant xenografts. springermedizin.denih.govselleckchem.comnih.govresearchgate.net This highlights a preclinical rationale for testing combinations of this compound and EGFR TKIs in EGFR-mutated NSCLC patients to address acquired resistance. springermedizin.denih.govnih.gov
Preclinical Combination Efficacy Overview
| Combination Therapy | Tumor Models | Key Findings | References |
| This compound + Copanlisib (PI3K inhibitor) | Breast, Lung, Lymphoma cell lines; MCL PDX (NRAS G13D) | Enhanced antiproliferative activity, dual inhibition of RAS/MAPK and PI3K pathways, strong tumor growth inhibition. | nih.govnih.govresearchgate.netresearchgate.netlarvol.comgenomenon.com |
| This compound + Erlotinib (EGFR TKI) | EGFR TKI-resistant NSCLC cell lines and xenografts | Decreased survival of resistant cells, enhanced apoptosis, inhibited xenograft growth, overcame acquired resistance. | springermedizin.denih.govselleckchem.comnih.govresearchgate.net |
Development and Utilization of Advanced Preclinical Models (e.g., Patient-Derived Organoids, Microfluidic Systems) for this compound Research
Advanced preclinical models are instrumental in accelerating the development of this compound and understanding its complex interactions within the tumor microenvironment. This compound has been extensively evaluated in patient-derived xenograft (PDX) models, demonstrating strong antitumor activity. These include a panel of 41 colorectal cancer PDX models (encompassing various KRAS and BRAF V600E mutations) and BRAF V600E mutant melanoma PDX models that were resistant to prior BRAF and MEK inhibition. nih.govnih.govaacrjournals.orgresearchgate.netaacrjournals.org
Patient-derived organoids (PDOs) represent a significant advancement in cancer modeling. These three-dimensional (3D) cultures, derived from patient tissues, closely recapitulate the original tumor's complex structure and function, including its heterogeneity and spatial organization. nih.govvhio.net PDOs are recognized as reliable in vitro models that can serve as predictive biomarkers for treatment response and offer a cost-effective platform for high-throughput anti-cancer drug discovery compared to PDX models. nih.govvhio.net Future research with this compound should increasingly leverage PDOs and microfluidic systems to gain deeper insights into drug efficacy, resistance mechanisms, and to facilitate personalized treatment strategies. nih.gov
Investigating Repurposing Potential of this compound for Other Disease Indications (Preclinical)
Drug repurposing, the process of finding new uses for existing drugs, is a dynamic and efficient approach in drug discovery due to reduced costs and shorter development timelines. biomedpharmajournal.org While this compound is currently focused on cancer, particularly RAS/RAF/MEK/ERK pathway-driven tumors, its specific mechanism of action as an ERK1/2 inhibitor suggests potential applicability beyond its primary oncology indication. The ERK1/2 pathway plays a fundamental role in various cellular processes, and its dysregulation is implicated in numerous diseases. Therefore, preclinical investigations into the repurposing potential of this compound for other disease indications where ERK1/2 signaling is a critical driver could be a valuable future research direction. However, specific preclinical studies of this compound in non-cancer indications have not been detailed in the current literature.
Computational Drug Design and De Novo Synthesis Strategies Based on this compound Scaffolds for Enhanced Properties
The discovery of this compound itself involved a systematic structure-activity-based approach, beginning with an imidazole (B134444) carboxamide scaffold and leading to the synthesis and evaluation of over 600 compounds to optimize its pharmacological features. nih.gov Its selectivity for ERK1 and ERK2 was confirmed through comprehensive kinome profiling, which also identified minor inhibition of a small number of kinases within the CMGC and CAMK subfamilies. researchgate.net
Future research can build upon this foundation by employing advanced computational drug design and de novo synthesis strategies. Techniques such as quantum mechanical computational approaches and Free-Wilson analysis have been successfully used in the development of other potent and selective ERK1/2 inhibitors (e.g., AZD0364) to guide scaffold elaboration and optimize properties. acs.org Computational methods, including relative binding free energy calculations (FEP+), are powerful tools for accurately predicting binding affinities, optimizing potency and selectivity, and facilitating de novo drug design. schrodinger.com Applying these rigorous computational approaches to this compound's chemical scaffolds could lead to the design and synthesis of novel derivatives with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles, addressing any identified limitations of the parent compound.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Action
The integration of multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics) is a powerful academic approach for gaining a comprehensive understanding of complex biological systems and drug actions. In cancer research, this approach is recognized for its ability to unravel novel genes and pathways associated with disease progression and drug response, as well as for accelerating drug discovery. researchgate.netresearchgate.net
For this compound, integrating multi-omics data from preclinical models (such as patient-derived organoids and xenografts) could provide a holistic view of its biological effects. This would involve analyzing changes in gene expression, protein phosphorylation, and metabolic profiles in response to this compound treatment, both as a single agent and in combination therapies. Such an integrated analysis could:
Identify novel biomarkers of response or resistance that are not evident from single-omics analyses.
Elucidate compensatory signaling pathways that are activated upon ERK inhibition, providing targets for rational combination strategies.
Map the complete downstream signaling cascades affected by this compound, offering a deeper understanding of its mechanism of action.
Uncover patient subgroups that are most likely to benefit from this compound based on their unique molecular signatures.
By leveraging multi-omics data, researchers can move towards a more systems-level understanding of this compound's biological action, paving the way for more precise and effective therapeutic applications.
Q & A
Q. What is the molecular mechanism of ASN007 in targeting ERK1/2, and how does this differ from other ERK inhibitors?
this compound is a nanomolar-level selective inhibitor of ERK1/2, primarily suppressing downstream phosphorylation of FRA1, a key transcription factor in the AP-1 complex. Unlike other ERK inhibitors (e.g., ulixertinib), which target RSK proteins, this compound uniquely modulates FRA1 expression, disrupting cell cycle progression and enhancing apoptosis in EGFR TKI-resistant NSCLC models . Methodologically, its mechanism can be validated via Western blotting for FRA1 phosphorylation and RNA-seq to assess AP-1 pathway activity.
Q. What experimental models are commonly used to evaluate this compound's efficacy in preclinical studies?
Standard models include:
- In vitro : EGFR TKI-resistant NSCLC cell lines (e.g., PC9/ER, H1975/OR) treated with this compound alone or in combination with EGFR TKIs. Endpoints include cell viability (MTT assay), apoptosis markers (PARP cleavage), and FRA1 phosphorylation .
- In vivo : Subcutaneous xenografts in Balb/c nude mice, with tumor volume measured using calipers () and molecular analysis of Ki-67 for proliferation .
Q. How should researchers design dose-response experiments for this compound to minimize off-target effects?
Use a range of concentrations (e.g., 10–100 nM in vitro; 25–50 mg/kg in vivo) based on its IC50 for ERK1/2 inhibition. Include controls for ERK pathway activation (e.g., phospho-ERK antibodies) and validate selectivity via kinome-wide profiling .
Advanced Research Questions
Q. How can this compound be integrated into combinatorial therapies to overcome EGFR TKI resistance, and what statistical methods are critical for analyzing synergism?
Co-administer this compound with EGFR TKIs (e.g., erlotinib) in resistant NSCLC models. Synergism is assessed via Chou-Talalay combination indices and isobologram analysis. Tumor regression data should be analyzed using repeated-measures ANOVA to account for longitudinal growth patterns .
Q. What methodological challenges arise when interpreting this compound's impact on ERK-driven transcriptional networks, and how can they be resolved?
ERK inhibition may trigger compensatory pathways (e.g., JNK or p38 MAPK). Use RNA-seq to map transcriptomic changes and CRISPR-Cas9 knockout models (e.g., FRA1-deficient cells) to isolate this compound-specific effects. Contradictions in data (e.g., divergent outcomes across cell lines) should be resolved via meta-analysis of multiple datasets .
Q. How do researchers reconcile discrepancies between this compound's preclinical efficacy and clinical trial outcomes (e.g., NCT03415126)?
Preclinical models often lack tumor microenvironment complexity. Validate findings in patient-derived xenografts (PDXs) or 3D co-culture systems. For clinical data, apply RECIST criteria for tumor response and correlate FRA1 expression levels (IHC) with patient survival .
Q. What ethical and technical considerations are critical for designing this compound animal studies to meet reproducibility standards?
Follow ARRIVE guidelines:
- Randomize animals into treatment groups.
- Define humane endpoints (e.g., tumor volume ≤1,500 mm³, <15% weight loss).
- Use blinding during tumor measurements and histological analysis. Report detailed protocols for this compound formulation (e.g., 0.5% methylcellulose + 0.1% Tween-80) to ensure replicability .
Data Analysis & Contradiction Management
Q. What analytical frameworks are recommended for resolving contradictions in this compound's mechanism across different cancer types?
Q. How should researchers address variability in this compound's efficacy between in vitro and in vivo models?
Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to measure drug bioavailability and tumor penetration. Use LC-MS/MS to quantify this compound levels in plasma and tumor tissues, adjusting dosing schedules to maintain target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
